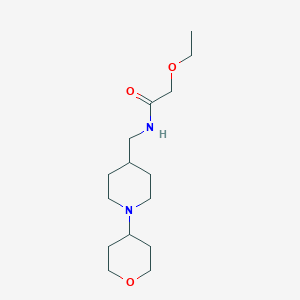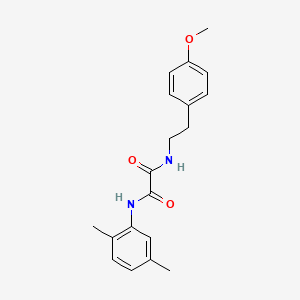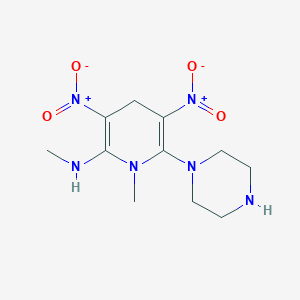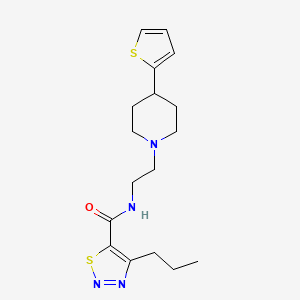
2-ethoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-ethoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide” is a chemical compound with the molecular formula C15H28N2O3. It is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of alcohols with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .Molecular Structure Analysis
The molecular structure of “2-ethoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide” is complex due to the presence of multiple functional groups including an ether, amide, and a piperidine ring.Chemical Reactions Analysis
In organic synthesis transformations, the ketone carbonyl in similar compounds can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the ketone carbonyl can also be reduced to a hydroxyl group by appropriate reducing agents .Applications De Recherche Scientifique
Oncology: ALK Inhibitor Development
This compound has been explored for its potential as an Anaplastic Lymphoma Kinase (ALK) inhibitor . ALK is a critical target in the treatment of certain types of non-small cell lung cancer (NSCLC). The development of ALK inhibitors like crizotinib has revolutionized the treatment of ALK-positive NSCLC, and new derivatives continue to be an area of active research.
Pharmacology: BET Bromodomain Inhibition
In pharmacology, derivatives of this compound have been studied for their role as BET bromodomain inhibitors . These inhibitors can regulate gene expression and show promise in treating inflammatory diseases and cancers by modulating protein-protein interactions involving acetylated lysines within histones and transcription factors.
Chemical Synthesis: Intermediate for Complex Molecules
The compound serves as an intermediate in the synthesis of more complex molecules. Its structure is versatile for modifications, making it valuable in the synthesis of various pharmaceutical agents .
Materials Science: Ligand for Crystallography Studies
In materials science, the compound has been used as a ligand in X-ray crystallography studies to understand the structure of proteins and design inhibitors that can fit into specific protein pockets .
Biochemistry: Study of Protein Interactions
Biochemically, it’s used to study protein interactions, particularly in the context of gene regulation and inhibitor design . Understanding these interactions is crucial for developing new drugs and therapies.
Environmental Science: Potential Ecotoxicological Studies
While direct applications in environmental science are not explicitly documented, compounds like this could be studied for their ecotoxicological impacts . This includes understanding how they degrade in the environment and their potential effects on ecosystems .
Medicinal Chemistry: Drug Design and Discovery
In medicinal chemistry, such compounds are valuable for drug design and discovery efforts, especially in the realm of targeted cancer therapies .
Therapeutic Agents: Treatment of Diseases
Finally, derivatives of this compound are being investigated as potential therapeutic agents for the treatment of various diseases , including infectious diseases, due to their ability to interact with biological targets .
Orientations Futures
Propriétés
IUPAC Name |
2-ethoxy-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-2-19-12-15(18)16-11-13-3-7-17(8-4-13)14-5-9-20-10-6-14/h13-14H,2-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADYXFZACBCQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CCN(CC1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2854617.png)

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2854623.png)
![2-[(6S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl]acetic acid](/img/structure/B2854625.png)
![Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione](/img/structure/B2854626.png)

![N-[1-(3-Phenylpropanoyl)piperidin-4-yl]oxirane-2-carboxamide](/img/structure/B2854628.png)

![2-(Thiazolo[2,3-c][1,2,4]triazol-5-yl)ethanamine dihydrochloride](/img/structure/B2854630.png)
![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2854632.png)
![2-(4-Butoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2854633.png)
![{4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol](/img/structure/B2854635.png)
![N-{1-[1-(hydroxymethyl)cyclopent-3-en-1-yl]-2-methylpropyl}prop-2-enamide](/img/structure/B2854638.png)